![molecular formula C22H20N6O B2943235 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199139-06-3](/img/structure/B2943235.png)
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a quinoxaline ring, an azetidine ring, and a pyridazinone ring . The quinoxaline ring is a heterocyclic compound that has been found to have applications in the medicinal, pharmaceutical, and agriculture industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate has been used to produce a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives were then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Scientific Research Applications
Cancer Research
Quinoxaline derivatives like the one mentioned have been studied for their potential in cancer treatment. They can inhibit specific pathways or proteins involved in cancer cell proliferation. For instance, some compounds have been shown to arrest cell growth in certain phases of the cell cycle, which is crucial for cancer therapy .
Antibacterial and Antifungal Applications
These compounds exhibit a range of antibacterial and antifungal activities. Their structural properties allow them to interact with bacterial and fungal cells, potentially inhibiting growth or killing the cells outright .
Antidiabetic Effects
Research has indicated that quinoxaline derivatives may have applications in treating diabetes by influencing blood sugar levels or insulin activity .
Dye and Pigment Industry
Quinoxaline derivatives are used in the synthesis of dyes and pigments due to their color properties and stability, making them suitable for various industrial applications .
Electroluminescent Materials
These compounds are valuable in creating electroluminescent materials for devices like organic light-emitting diodes (OLEDs), which are used in displays and lighting .
Fluorescent Materials
Due to their ability to emit light upon excitation, quinoxaline derivatives are used to create fluorescent materials for biological imaging and sensors .
Organic Semiconductors
Their electronic properties make them suitable as organic semiconductors, which are essential for organic electronic devices .
Solar Cell Applications
Quinoxaline derivatives can act as organic sensitizers in solar cells, contributing to the absorption of light and conversion into electrical energy .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the known applications of quinoxaline derivatives in the medicinal, pharmaceutical, and agriculture industry , this compound could be of interest in these fields.
properties
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQIHVOVFSENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one |
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